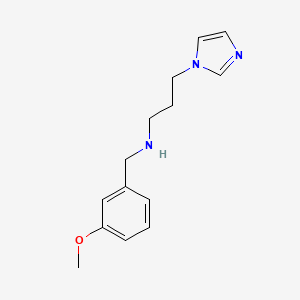
2-(2-Ethylbenzimidazol-1-yl)-1-pyrrolidin-1-ylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Ethylbenzimidazol-1-yl)-1-pyrrolidin-1-ylethanone is a chemical compound that has gained significant attention in scientific research due to its diverse applications. It is a heterocyclic compound that contains a pyrrolidine and benzimidazole ring. This compound is of interest to researchers due to its unique properties, including its ability to interact with biological systems.
Mechanism of Action
The mechanism of action of 2-(2-Ethylbenzimidazol-1-yl)-1-pyrrolidin-1-ylethanone is not fully understood. However, it is believed to interact with biological systems through various mechanisms, including the modulation of enzyme activity and the inhibition of receptor signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that 2-(2-Ethylbenzimidazol-1-yl)-1-pyrrolidin-1-ylethanone can have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are associated with various diseases, including cancer and neurodegenerative disorders. This compound has also been shown to inhibit the growth and proliferation of cancer cells, making it a potential candidate for cancer treatment.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(2-Ethylbenzimidazol-1-yl)-1-pyrrolidin-1-ylethanone in lab experiments is its ability to interact with various biological targets, making it a versatile compound for studying biological systems. However, one limitation of using this compound is its potential toxicity, which can vary depending on the concentration and duration of exposure.
Future Directions
There are several future directions for research on 2-(2-Ethylbenzimidazol-1-yl)-1-pyrrolidin-1-ylethanone. One potential direction is to investigate its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders. Another direction is to study its mechanism of action in more detail to better understand how it interacts with biological systems. Additionally, research could focus on developing new synthesis methods for this compound to improve its yield and purity.
Synthesis Methods
The synthesis of 2-(2-Ethylbenzimidazol-1-yl)-1-pyrrolidin-1-ylethanone involves a multi-step process. The first step involves the reaction of 2-ethylbenzimidazole with ethyl acetoacetate in the presence of a base to form the corresponding enolate. The enolate then undergoes a Michael addition reaction with an α,β-unsaturated ketone to form the final product.
Scientific Research Applications
2-(2-Ethylbenzimidazol-1-yl)-1-pyrrolidin-1-ylethanone has been extensively studied for its potential applications in scientific research. It has been shown to have various biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. Research has also shown that this compound can interact with various biological targets, including enzymes, receptors, and DNA.
properties
IUPAC Name |
2-(2-ethylbenzimidazol-1-yl)-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-2-14-16-12-7-3-4-8-13(12)18(14)11-15(19)17-9-5-6-10-17/h3-4,7-8H,2,5-6,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSAOLHQDNDMAQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2N1CC(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Ethylbenzimidazol-1-yl)-1-pyrrolidin-1-ylethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-cyclohexyl-1-[2-(4-methylanilino)-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B7460269.png)

![1-[3-(3,4-Dimethylphenoxy)propyl]benzimidazole](/img/structure/B7460285.png)

![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-1-(4-fluorophenyl)sulfonylpyrrolidine-2-carboxamide](/img/structure/B7460300.png)

![4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-2-pyrrolidinone](/img/structure/B7460314.png)
![N-[3-(aminomethyl)phenyl]-2-(1,2,4-triazol-1-yl)propanamide](/img/structure/B7460318.png)
![2-({11-Methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}amino)ethan-1-ol](/img/structure/B7460323.png)

